“3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile” is a chemical compound . It is a derivative of imidazo[1,2-a]pyridine, which is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine . The reaction conditions were mild and metal-free .
In the synthesis process, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination .
3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound characterized by a fused imidazo-pyridine ring system with a bromine atom and a cyano group at specific positions. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various diseases.
The compound is classified under heterocyclic compounds, specifically within the imidazo[1,2-a]pyridine family. It is identified by its molecular formula and has a molecular weight of 222.05 g/mol. The compound is commercially available from various suppliers, including Sigma-Aldrich and VWR, with a reported purity of at least 95% .
The synthesis of 3-bromoimidazo[1,2-a]pyridine-6-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-bromo-6-chloroimidazo[1,2-a]pyridine with sodium cyanide in the presence of a suitable solvent under controlled conditions. This substitution reaction effectively introduces the cyano group at the desired position.
Another approach may involve the use of palladium-catalyzed cross-coupling reactions, such as Miyaura–Suzuki coupling, where aryl boronic acids react with appropriate phosphonates to form the desired heterocyclic structure .
The molecular structure of 3-bromoimidazo[1,2-a]pyridine-6-carbonitrile can be represented as follows:
The compound features a bromine atom at the 3-position and a cyano group at the 6-position of the imidazo-pyridine framework. The presence of these substituents significantly influences its chemical reactivity and biological activity .
3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile can undergo various chemical reactions typical for heterocyclic compounds. Notably, it can participate in nucleophilic substitutions due to the electrophilic nature of the bromine atom.
Additionally, the cyano group can be converted into different functional groups through hydrolysis or reduction processes. For instance, treatment with reducing agents like lithium aluminum hydride can convert the cyano group into an amine .
The mechanism of action for compounds like 3-bromoimidazo[1,2-a]pyridine-6-carbonitrile often involves interactions with biological targets such as enzymes or receptors. Preliminary studies suggest that derivatives of imidazo[1,2-a]pyridine exhibit antiproliferative activity against various cancer cell lines, including melanoma.
The exact mechanism may involve inhibition of specific kinases or modulation of signaling pathways associated with cell proliferation and survival. For example, studies have indicated that modifications at the C6 position can enhance biological activity by improving binding affinity to target proteins .
The compound is classified as an irritant, necessitating careful handling during experiments .
3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile has significant potential in medicinal chemistry and drug development. Its derivatives are being explored for:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3